N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide
CAS No.: 893738-63-1
Cat. No.: VC17237380
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide - 893738-63-1](/images/structure/VC17237380.png)
Specification
CAS No. | 893738-63-1 |
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Molecular Formula | C15H12N2O |
Molecular Weight | 236.27 g/mol |
IUPAC Name | N-[3-(4-cyanophenyl)phenyl]acetamide |
Standard InChI | InChI=1S/C15H12N2O/c1-11(18)17-15-4-2-3-14(9-15)13-7-5-12(10-16)6-8-13/h2-9H,1H3,(H,17,18) |
Standard InChI Key | CFESTTCKUORSSL-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide (systematic IUPAC name: N-[3-(4'-cyanobiphenyl-3-yl)]acetamide) is a biphenyl derivative featuring:
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A biphenyl backbone (two connected benzene rings).
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A cyano group (-C≡N) at the 4'-position of the distal benzene ring.
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An acetamide moiety (-NHCOCH₃) at the 3-position of the proximal benzene ring.
Its molecular formula is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol (calculated based on analogous structures ). The presence of the electron-withdrawing cyano group and the planar biphenyl system suggests significant electronic delocalization, which may influence its reactivity and intermolecular interactions .
Table 1: Comparative Molecular Data for Biphenyl Acetamide Derivatives
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no explicit synthesis of N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide is documented, its preparation can be inferred from methods used for analogous biphenyl acetamides . A plausible two-step synthesis involves:
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Formation of the Biphenyl Core:
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A Suzuki-Miyaura cross-coupling reaction between 3-bromoacetophenone and 4-cyanophenylboronic acid could yield 3-acetophenone-4'-cyanobiphenyl.
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Reduction of the ketone to an amine followed by acetylation would introduce the acetamide group.
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Acetylation of the Amine Intermediate:
This approach mirrors the synthesis of N-(4'-iodo-4-nitro-[1,1'-biphenyl]-3-yl)acetamide, where a halogenated biphenyl intermediate undergoes functionalization .
Key Reaction Considerations
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Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used for acylation reactions due to their inertness and ability to dissolve polar intermediates .
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions, while Lewis acids like AlCl₃ may assist in electrophilic substitutions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The acetamide proton (-NHCO-) is expected to resonate as a singlet near δ 2.1 ppm (for the methyl group) and a broad peak at δ 8.5–9.0 ppm (for the amide proton) . Aromatic protons in the biphenyl system would appear as multiplets between δ 7.2–7.8 ppm, with deshielding effects from the cyano group altering chemical shifts .
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¹³C NMR: The carbonyl carbon of the acetamide would resonate near δ 170 ppm, while the cyano carbon appears at δ 115–120 ppm .
Infrared (IR) Spectroscopy
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Strong absorption bands for the amide C=O stretch (~1650 cm⁻¹) and cyano C≡N stretch (~2240 cm⁻¹) are characteristic .
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N-H stretching vibrations in the amide group appear as broad peaks near 3300 cm⁻¹ .
Electronic and Reactivity Profiles
Density Functional Theory (DFT) Insights
Computational studies on similar compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, reveal that electron-withdrawing groups (e.g., -CN) lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity . For N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide, this suggests:
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High Chemical Reactivity: Susceptibility to nucleophilic attack at the cyano group or the acetamide carbonyl.
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Charge Transfer Potential: The biphenyl system may facilitate π-π stacking interactions with biological targets like DNA bases .
Table 2: Calculated Reactivity Parameters (Hypothetical)
Parameter | Value (eV) | Significance |
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Ionization Potential (IP) | 8.2 | Indicates ease of electron donation |
Electron Affinity (EA) | 1.5 | Reflects electron-accepting capacity |
Chemical Hardness (η) | 3.4 | Measures kinetic stability |
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